molecular formula C31H44N4O2 B1191582 BAY1125976

BAY1125976

Cat. No.: B1191582
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the PI3K/AKT/mTOR Pathway in Cellular Homeostasis

In a healthy state, the PI3K/AKT/mTOR pathway is essential for maintaining cellular and organismal homeostasis. nih.gov It acts as a central regulator of the cell cycle and is directly involved in cellular quiescence, proliferation, and longevity. wikipedia.org The pathway is activated by a variety of external stimuli, including growth factors and insulin (B600854), which bind to receptor tyrosine kinases on the cell surface. nih.govnih.gov This activation triggers a cascade, starting with PI3K, which then activates the serine/threonine kinase AKT (also known as Protein Kinase B). nih.govwikipedia.org

Once activated, AKT phosphorylates a multitude of downstream targets, orchestrating a complex set of metabolic responses. nih.govaacrjournals.org A primary effector of AKT is mTOR, a kinase that forms two distinct protein complexes, mTORC1 and mTORC2. nih.gov mTOR integrates signals related to nutrient availability and cellular energy to regulate protein synthesis and cell growth. nih.govnih.govbenthamdirect.com Through this tightly regulated signaling cascade, the pathway ensures that cells grow, divide, and survive in response to appropriate physiological cues, thereby maintaining the body's structural and functional integrity. nih.gov

ComponentFunction in Cellular Homeostasis
PI3K A family of lipid kinases that are activated by cell-surface receptors and produce the second messenger PIP3. ascopubs.org
AKT (PKB) A central serine/threonine kinase that, once activated by PI3K, phosphorylates numerous substrates to promote cell survival, growth, and metabolism. aacrjournals.orgnih.gov
mTOR A serine/threonine kinase and key downstream effector of AKT that regulates protein synthesis, cell growth, and metabolism in response to nutrient and energy status. nih.govascopubs.org
PTEN A tumor suppressor that acts as a natural inhibitor of the pathway by dephosphorylating PIP3, thus negatively regulating AKT activation. wikipedia.orgfrontiersin.org
PDK1 A kinase that phosphorylates and activates AKT following its recruitment to the cell membrane. nih.gov

Dysregulation of the PI3K/AKT/mTOR Pathway in Human Malignancies

The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers. nih.govfrontiersin.orgnih.gov Its dysregulation is a central mechanism in oncogenesis, driving malignant transformation, tumor progression, resistance to therapy, and immune evasion. nih.govnih.gov This aberrant activation allows cancer cells to bypass normal regulatory checkpoints, leading to uncontrolled proliferation and survival. wikipedia.orgnih.gov

Several genetic and genomic alterations can cause the pathway to become constitutively active. These include:

Mutations in PIK3CA : This gene encodes the p110α catalytic subunit of PI3K, and its mutation is one of the most common alterations found in cancers. nih.govfrontiersin.org

Loss of PTEN function : The tumor suppressor PTEN (Phosphatase and Tensin Homolog) negatively regulates the pathway. wikipedia.org Its inactivation through mutation, deletion, or epigenetic silencing leads to sustained pathway activation. wikipedia.orgfrontiersin.org

AKT Alterations : Abnormal overexpression or activating mutations in the AKT gene can lead to an increase in the phosphorylated, active form of the AKT protein in cancer cells. aacrjournals.orgnih.govfrontiersin.org

This dysregulation is observed in a wide array of malignancies, including breast, prostate, ovarian, lung, and pancreatic cancers, and is often associated with disease progression, treatment resistance, and poor patient outcomes. wikipedia.orgaacrjournals.orgnih.govresearchgate.net

Rationale for Targeting AKT in Cancer Research

Given its central role as a signaling hub for cell proliferation and survival, AKT has been validated as a promising therapeutic target in oncology. aacrjournals.orgnih.govnih.gov The abnormal activation of AKT is a key driver in many cancers, making its inhibition a logical strategy to halt tumor growth. aacrjournals.orgdntb.gov.ua Targeting AKT is particularly compelling for treating tumors that have developed resistance to therapies aimed at upstream targets, such as growth factor receptors, often due to underlying mutations in PI3K or the loss of PTEN. nih.gov

Inhibition of AKT can potentially disrupt the survival signals that cancer cells depend on, thereby inducing apoptosis and reducing proliferation. cancer.gov Furthermore, blocking AKT may re-sensitize resistant tumors to other anticancer agents. oncotarget.com The development of small-molecule inhibitors aimed at AKT is a major focus of cancer research. nih.gov One such molecule developed to specifically target this central kinase is BAY1125976, an inhibitor of AKT isoforms 1 and 2 (AKT1/2). cancer.gov

Overview of Allosteric AKT Inhibition as a Therapeutic Strategy

Kinase inhibitors are broadly classified into two types: ATP-competitive inhibitors, which bind to the highly conserved ATP-binding site, and allosteric inhibitors, which bind to a different, less conserved site on the kinase. aacrjournals.orgtandfonline.com Allosteric inhibition offers a promising therapeutic strategy, as it can provide greater selectivity and potentially a better safety profile by avoiding off-target effects on other kinases. tandfonline.com

Allosteric AKT inhibitors function through a distinct mechanism that relies on the enzyme's three-dimensional structure. nih.govtandfonline.com They bind to a pocket that is formed by the interaction between two key domains of the AKT protein: the pleckstrin-homology (PH) domain and the kinase domain. researchgate.netportlandpress.com This binding locks AKT in an inactive conformation, which prevents it from moving to the cell membrane and being phosphorylated and activated by its upstream kinase, PDK1. nih.govportlandpress.com

This compound is a potent and highly selective allosteric inhibitor of AKT1 and AKT2. nih.govresearchgate.netnih.gov By binding to the allosteric pocket of inactive AKT, this compound prevents its activation, thereby blocking the downstream signaling that promotes tumor cell growth. aacrjournals.orgnih.govresearchgate.net

Preclinical and Clinical Findings for this compound

Preclinical studies demonstrated the potential of this compound. In laboratory settings, it potently inhibited the proliferation of a wide range of human cancer cell lines. nih.govresearchgate.net The compound showed significant dose-dependent antitumor activity in various animal models (xenografts), particularly in tumors with known activation of the PI3K/AKT/mTOR pathway, such as those with PIK3CA or AKT1 mutations. nih.govresearchgate.netnih.govpatsnap.com

Preclinical Models for this compound Key Findings
Human Cancer Cell LinesInhibited cell proliferation, with high activity in breast and prostate cancer lines. researchgate.net
KPL4 Breast Cancer Xenograft (PIK3CA mutant)Exhibited strong in vivo efficacy. nih.gov
HBCx-2 Breast Cancer Xenograft (AKT1 mutant)Demonstrated statistically significant antitumor efficacy. researchgate.net
LAPC-4 Prostate Cancer Xenograft (AKT1 mutant)Showed strong in vivo efficacy. nih.gov

These promising preclinical results led to a first-in-human Phase I clinical trial (NCT01915576) to evaluate this compound in patients with advanced solid tumors. nih.govnih.gov The study aimed to determine the safety, pharmacokinetics, and maximum tolerated dose of the compound. nih.govnih.gov

Phase I Clinical Trial of this compound (NCT01915576) Details
Patient Population 78 patients with advanced solid tumors, including a dose expansion in patients with hormone receptor-positive metastatic breast cancer. nih.gov
Primary Objectives To evaluate safety, determine the maximum tolerated dose, and assess pharmacokinetics. nih.govnih.gov
Key Outcomes The compound was well tolerated and successfully inhibited AKT signaling. nih.govnih.gov However, as a monotherapy, it did not lead to significant radiological or clinical tumor responses. nih.govnih.govresearchgate.net
Clinical Benefit Rate 27.9% among 43 patients treated at the recommended phase 2 dose. nih.govnih.gov
Biomarker Findings The presence of an activating AKT1 E17K mutation was not associated with tumor response, suggesting that additional mutations may promote tumor growth despite AKT inhibition. nih.govnih.gov

The results of the Phase I study indicated that while allosteric inhibition of AKT with this compound is a viable and well-tolerated strategy, its efficacy as a single agent is limited. nih.govresearchgate.net This underscores the complexity of the PI3K/AKT/mTOR pathway and suggests that a more refined selection of biomarkers is necessary to identify patient populations who would benefit most from AKT inhibitors. nih.govnih.gov

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Origin of Product

United States

Molecular Mechanism of Action of Bay1125976

Selective Allosteric Inhibition of AKT1 and AKT2 Isoforms

BAY1125976 demonstrates potent inhibitory activity against AKT1 and AKT2. medchemexpress.comselleckchem.comglpbio.com This selective allosteric inhibition is a key feature of its mechanism. ncats.iomedchemexpress.comnih.govnih.gov

Research indicates that this compound is highly potent against AKT1 and AKT2, while exhibiting significantly lower potency against AKT3. medchemexpress.comselleckchem.comglpbio.com

Data on the inhibitory concentrations (IC50) at 10 µM ATP highlight this specificity:

AKT IsoformIC50 (at 10 µM ATP)
AKT15.2 nM
AKT218 nM
AKT3427 nM

At a higher ATP concentration (2 mM), the IC50 values for AKT1 and AKT2 are 44 nM and 36 nM, respectively, further illustrating the differential potency across isoforms. medchemexpress.comselleckchem.comglpbio.com This indicates that this compound is up to 86-fold less potent against AKT3 compared to AKT1 and AKT2. ncats.iomedchemexpress.comglpbio.com

This compound has demonstrated high selectivity, showing little to no inhibition against a broad panel of other kinases. researchgate.netpatsnap.com This includes kinases from various families such as AGC, CAMK, CMGC, CK1, STE, TK, TKL, lipid, and atypical kinase families. glpbio.com This high selectivity profile is considered advantageous compared to some ATP-competitive AKT inhibitors that may exhibit significant toxicity due to off-target effects on other protein kinases. nih.govmdpi.com

Allosteric Binding Site and Mechanism of Inactivation

This compound functions as an allosteric inhibitor, meaning it binds to a site on the AKT enzyme that is distinct from the ATP-binding catalytic site. ncats.iomedchemexpress.comnih.govnih.govresearchgate.net

This compound binds to an allosteric pocket formed by the kinase domain and the Pleckstrin Homology (PH) domain of AKT1 and AKT2. ncats.iomedchemexpress.comnih.govresearchgate.net This interaction is crucial for its inhibitory activity. Studies have shown that this compound inhibits the activity of full-length AKT1 and AKT2, but not truncated AKT proteins that lack the PH domain. nih.govresearchgate.net This observation supports its allosteric binding mode, which is dependent on the presence of the PH domain. nih.govresearchgate.net

By binding to the allosteric site, this compound is thought to stabilize an inactive conformation of AKT. nih.govaacrjournals.org This prevents the conformational changes necessary for full AKT activation, which typically involves phosphorylation at key residues like T308 and S473. selleckchem.compatsnap.comuni-frankfurt.deresearchgate.net

Inhibition of AKT Phosphorylation and Downstream Signaling

The binding of this compound to the allosteric site inhibits the phosphorylation of AKT at critical activation sites, including T308 and S473. selleckchem.compatsnap.comuni-frankfurt.deresearchgate.net Inhibition of T308 phosphorylation, which is mediated by PDK1, has been specifically observed. spandidos-publications.comnih.gov

This inhibition of AKT phosphorylation subsequently blocks the downstream signaling cascade regulated by activated AKT. ncats.iomedchemexpress.comnih.govpatsnap.com Key downstream effectors whose phosphorylation is inhibited by this compound include:

4E-BP1 (eukaryotic translation initiation factor 4E binding protein 1) ncats.iomedchemexpress.comselleckchem.compatsnap.com

GSK3β (glycogen synthase kinase 3 beta) ncats.iomedchemexpress.comglpbio.com

PRAS40 (proline-rich Akt substrate 40 kDa) ncats.iomedchemexpress.comselleckchem.comglpbio.comnih.govaacrjournals.org

S6RP (S6 ribosomal protein) ncats.iomedchemexpress.comglpbio.comnih.gov

70S6K (70 kDa ribosomal protein S6 kinase 1) ncats.iomedchemexpress.comglpbio.comnih.gov

Inhibition of these downstream targets ultimately impacts various cellular processes regulated by the PI3K/AKT/mTOR pathway, such as cell proliferation, survival, and growth. ncats.iomedchemexpress.comnih.govpatsnap.com Studies in cancer cell lines and xenograft models have demonstrated that this compound effectively blocks AKT signaling and inhibits tumor cell proliferation. ncats.iomedchemexpress.comselleckchem.comglpbio.comnih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgtargetmol.com

Downstream EffectorObserved Inhibition by this compound
4E-BP1Yes
GSK3βYes
PRAS40Yes
S6RPYes
70S6KYes

This compound is a selective allosteric inhibitor of AKT1 and AKT2, demonstrating high efficacy in preclinical models of AKT signaling-dependent tumor growth. selleckchem.commedchemexpress.comncats.iotaiclone.comresearchgate.netglpbio.com It operates by binding to an allosteric pocket formed by the kinase and PH domains of AKT1 and AKT2, which stabilizes the inactive conformation of the kinases. medchemexpress.comncats.iotaiclone.comresearchgate.netglpbio.com This allosteric binding mode contributes to its selectivity, as it shows significantly weaker activity against AKT3 and is largely inactive against a broad panel of other protein and lipid kinases. selleckchem.commedchemexpress.comtaiclone.comresearchgate.netglpbio.comresearchgate.net

this compound exerts its effects by inhibiting the activity of AKT, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway. medchemexpress.comncats.iotaiclone.comglpbio.comresearchgate.netdovepress.comaacrjournals.org This pathway is frequently dysregulated in various cancers and plays a crucial role in processes such as cell growth, proliferation, survival, and metabolism. medchemexpress.comncats.iodovepress.comaacrjournals.orgspandidos-publications.com By inhibiting AKT, this compound effectively blocks downstream signaling cascades that promote these cellular functions. medchemexpress.comncats.iotaiclone.comglpbio.comnih.govresearchgate.net

Modulation of AKT Phosphorylation Sites (e.g., Thr308, Ser473)Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) within the activation loop and Serine 473 (Ser473) in the hydrophobic motif.dovepress.comspandidos-publications.comnih.govcellsignal.cnPhosphorylation at Thr308 is primarily mediated by phosphoinositide-dependent kinase-1 (PDK1), while phosphorylation at Ser473 is mainly carried out by mTOR complex 2 (mTORC2).dovepress.comspandidos-publications.comnih.govcellsignal.cnthis compound has been shown to inhibit the phosphorylation of AKT at both Thr308 and Ser473.selleckchem.comresearchgate.netpatsnap.comuni-frankfurt.deFor instance, in LAPC-4 prostate cancer cells, this compound inhibited the phosphorylation of AKT1 at Ser473 and Thr308 with IC50 values of 0.8 nM and 5.6 nM, respectively.selleckchem.comuni-frankfurt.deThis inhibition of phosphorylation at these critical sites is a direct consequence of this compound's allosteric binding and stabilization of the inactive AKT conformation, thereby preventing the conformational changes necessary for full activation by upstream kinases.researchgate.net

Reported IC50 values for the inhibition of AKT phosphorylation by this compound in LAPC-4 cells include:

Phosphorylation SiteIC50 (nM)Cell LineReference
AKT1-S4730.8LAPC-4 selleckchem.comuni-frankfurt.de
AKT1-T3085.6LAPC-4 selleckchem.comuni-frankfurt.de

In KU-19-19 bladder cancer cells, this compound inhibited AKT1-S473 phosphorylation with an IC50 of 35 nM. selleckchem.comuni-frankfurt.de Preclinical studies in tumor xenografts have also demonstrated a potent reduction in phosphorylated AKT levels following treatment with this compound, correlating with drug exposure. researchgate.netresearchgate.netnih.govresearchgate.netpatsnap.com

Effects on Key Downstream Effector ProteinsActivated AKT phosphorylates a wide range of downstream substrates, modulating their activity and consequently influencing various cellular processes.dovepress.comaacrjournals.orgspandidos-publications.comnih.govthis compound's inhibition of AKT activity leads to reduced phosphorylation of these key downstream effector proteins, thereby blocking the signals that promote cell growth, proliferation, and survival.medchemexpress.comncats.iotaiclone.comglpbio.comnih.govresearchgate.net

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1)4E-BP1 is a key downstream target of the mTORC1 complex, which is itself regulated by AKT.dovepress.comPhosphorylation of 4E-BP1 by mTORC1 releases it from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent mRNA translation, a process crucial for protein synthesis and cell growth.dovepress.comthis compound has been shown to inhibit the phosphorylation of 4E-BP1.selleckchem.commedchemexpress.comncats.iotaiclone.comglpbio.comresearchgate.netaacrjournals.orguni-frankfurt.deIn LAPC-4 cells, this compound inhibited 4E-BP1 phosphorylation at T70 with an IC50 of 35 nM.selleckchem.comuni-frankfurt.deIn KU-19-19 cells, the IC50 for inhibiting 4E-BP1-T70 phosphorylation was 100 nM.selleckchem.comuni-frankfurt.deThis inhibition of 4E-BP1 phosphorylation by this compound contributes to the suppression of protein synthesis and cell proliferation.aacrjournals.orgpatsnap.com

Reported IC50 values for the inhibition of 4E-BP1 phosphorylation (T70) by this compound include:

Phosphorylation SiteIC50 (nM)Cell LineReference
4E-BP1-T7035LAPC-4 selleckchem.comuni-frankfurt.de
4E-BP1-T70100KU-19-19 selleckchem.comuni-frankfurt.de
Proline-Rich AKT Substrate 40 kDa (PRAS40)PRAS40 is a direct substrate of AKT and a component of the mTORC1 complex.dovepress.comspandidos-publications.comnih.govnih.govPhosphorylation of PRAS40 by AKT at Threonine 246 (Thr246) promotes its interaction with 14-3-3 proteins, leading to the activation of mTORC1.dovepress.comnih.govthis compound inhibits the phosphorylation of PRAS40 at Thr246.selleckchem.commedchemexpress.comncats.iotaiclone.comglpbio.comnih.govresearchgate.netIn LAPC-4 cells, this compound inhibited PRAS40 phosphorylation at T246 with an IC50 of approximately 141 nM.selleckchem.comPreclinical studies have demonstrated a dose and exposure-dependent inhibition of p-PRAS40 by this compound, and the degree of p-PRAS40 inhibition has shown correlation with the efficacy of inhibiting cell proliferation and tumor growth.researchgate.netnih.govresearchgate.net

Reported IC50 values for the inhibition of PRAS40 phosphorylation (T246) by this compound include:

Phosphorylation SiteIC50 (nM)Cell LineReference
PRAS40-T246~141LAPC-4 selleckchem.com
Forkhead Box Protein O1 (FOXO1)

FOXO1 is a member of the O-class forkhead family of transcription factors, which also includes FOXO3, FOXO4, and FOXO6 embopress.org. In the nucleus, FOXO proteins typically act as tumor suppressors by transcriptionally activating genes involved in processes such as apoptosis, cell cycle arrest, and oxidative stress detoxification nih.govembopress.org.

Activated AKT directly phosphorylates FOXO transcription factors, including FOXO1, at specific serine and threonine residues drugbank.comnih.govnih.govembopress.orgoncotarget.com. Phosphorylation of FOXO1 by AKT promotes its nuclear exclusion and sequestration in the cytoplasm, thereby inhibiting its transactivation-dependent tumor suppressor activities in the nucleus nih.govembopress.org. This cytoplasmic localization and subsequent degradation of FOXO1 contribute to increased cell survival and proliferation nih.gov. Specifically, AKT has been shown to phosphorylate FOXO1 at residues Thr-24, Ser-256, and Ser-319 drugbank.com. Phosphorylation at these sites can lead to the binding of FOXO1 to scaffold proteins like IQGAP1 in the cytoplasm, which can further impede signaling pathways such as the MAPK pathway embopress.org.

By inhibiting AKT1 and AKT2, this compound is expected to reduce the phosphorylation of downstream targets, including FOXO1 nih.gov. Reduced AKT activity would lead to decreased phosphorylation of FOXO1, potentially preventing its nuclear exclusion and promoting its retention in the nucleus nih.govembopress.org. Nuclear FOXO1 can then exert its tumor suppressor functions by activating the transcription of pro-apoptotic and cell cycle inhibitory genes nih.govembopress.org.

Research findings indicate that increased activation of AKT, such as that caused by specific AKT1 mutations, leads to increased phosphorylation of AKT target proteins, including FOXO1 oncotarget.com. Conversely, inhibition of AKT by compounds like this compound would be expected to decrease FOXO1 phosphorylation. This dephosphorylation would theoretically restore FOXO1's ability to translocate to the nucleus and regulate the expression of its target genes, potentially leading to cell cycle arrest and apoptosis in cancer cells where the PI3K/AKT pathway is hyperactivated nih.govembopress.org.

Studies have shown that AKT phosphorylation of FOXO1 is critical for its cytoplasmic localization and inactivation nih.govembopress.org. For instance, AKT-mediated phosphorylation at serine 319 has been shown to be involved in FOXO1 binding to IQGAP1 in the cytoplasm embopress.org. This cytoplasmic interaction can have further downstream effects on other signaling pathways embopress.org.

The precise impact of this compound-mediated AKT inhibition on FOXO1 activity can be assessed by examining the phosphorylation status and cellular localization of FOXO1 in the presence of the inhibitor. Decreased phosphorylation of FOXO1 and increased nuclear localization would serve as indicators of this compound's effect on this specific downstream target.

Data from studies investigating AKT activation and its effect on FOXO1 phosphorylation highlight the inverse relationship between activated AKT and nuclear FOXO1 activity. For example, increased constitutive AKT activation leads to increased phosphorylation of canonical AKT target proteins, such as FOXO proteins oncotarget.com. This increased phosphorylation is associated with the inactivation and cytoplasmic sequestration of FOXO1 nih.govembopress.org.

The following table summarizes key aspects of the interaction between activated AKT and FOXO1:

EventEffect on FOXO1 ActivityCellular Localization of FOXO1Downstream Outcome (in context of hyperactive AKT)Relevant Phosphorylation Sites on FOXO1
AKT ActivationDecreasedCytoplasmicIncreased cell survival, proliferationThr-24, Ser-256, Ser-319
AKT Inhibition (e.g., by this compound)IncreasedNuclearPotential for cell cycle arrest, apoptosisReduced phosphorylation at key sites

This table illustrates the central role of AKT-mediated phosphorylation in regulating FOXO1's function and localization. By inhibiting AKT, this compound aims to disrupt this regulatory mechanism, thereby potentially restoring FOXO1's tumor suppressor activity.

Preclinical Efficacy Studies of Bay1125976 in Cancer Models

In Vitro Cellular Activity

In vitro studies have demonstrated that BAY1125976 exerts significant effects on cancer cells, including the inhibition of proliferation and modulation of cell viability and apoptosis. medchemexpress.comcancer.govresearchgate.netnih.gov These effects are largely attributed to the compound's ability to effectively block the hyperactive PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in numerous cancer types and contributes to tumorigenesis and resistance to therapy. cancer.govresearchgate.netnih.govpatsnap.comresearchgate.netspandidos-publications.com

Inhibition of Cancer Cell Proliferation Across Diverse Histological Types

This compound has been shown to inhibit the proliferation of a broad spectrum of human cancer cell lines derived from diverse histological origins. medchemexpress.comresearchgate.netnih.govresearchgate.netspandidos-publications.commedkoo.compatsnap.com This antiproliferative effect is particularly pronounced in cell lines characterized by alterations in the PI3K/AKT/mTOR pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN. researchgate.netpatsnap.comresearchgate.net Studies have indicated that the compound inhibits cell proliferation with submicromolar potency in various sensitive cell lines. selleckchem.comresearchgate.net

Impact on Cell Viability and Apoptosis Induction

Inhibition of the PI3K/AKT signaling pathway by this compound is associated with a reduction in cell viability and the induction of apoptosis in susceptible cancer cells. cancer.gov By blocking AKT activity, this compound interferes with downstream signaling cascades that promote cell survival and inhibit programmed cell death. medchemexpress.comcancer.gov While specific detailed data on apoptosis induction by this compound monotherapy across a wide range of cell lines is not extensively detailed in the provided sources, the mechanism of action strongly supports its role in promoting apoptotic processes in cells dependent on aberrant AKT signaling. Studies involving combinations of AKT inhibitors (though not exclusively this compound alone) have shown evidence of apoptosis induction markers like PARP cleavage in sensitive breast cancer cell lines. oncotarget.com

Differential Sensitivity in Specific Cancer Cell Lines

Differential sensitivity to this compound has been observed across various cancer cell lines, often correlating with the activation status of the PI3K/AKT pathway and, in some cases, the expression of hormone receptors. medchemexpress.comresearchgate.netnih.govresearchgate.netspandidos-publications.compatsnap.com

This compound has demonstrated inhibition of proliferation in several breast cancer cell lines, including KPL4, MCF7, BT-474, and T47D, with submicromolar IC50 values. selleckchem.commedchemexpress.comresearchgate.netnih.govresearchgate.netspandidos-publications.commedkoo.com Luminal type breast cancer cell lines, which often express estrogen receptors, have shown strong inhibition of cell proliferation following treatment with this compound. selleckchem.comresearchgate.netresearchgate.netspandidos-publications.com The sensitivity in these lines is notable, particularly in those harboring activating mutations like PIK3CA H1074R (e.g., KPL4). medchemexpress.comresearchgate.netnih.govpatsnap.commedkoo.compatsnap.com

Prostate cancer cell lines, including LNCaP and LAPC-4, have also shown sensitivity to this compound, with proliferation inhibited at submicromolar concentrations. selleckchem.commedchemexpress.comresearchgate.netnih.govresearchgate.netspandidos-publications.commedkoo.com High activity has been observed in prostate cancer cell lines expressing androgen receptors, which include LNCaP and LAPC4. medchemexpress.comresearchgate.netnih.govresearchgate.netspandidos-publications.compatsnap.commdpi.com In the LAPC-4 cell line, which harbors the AKT1 E17K mutation, this compound effectively inhibited the phosphorylation of AKT1-S473, T308, and downstream targets like 4EBP1-T70 and PRAS40-T246 at nanomolar concentrations. selleckchem.comresearchgate.net

Cell LineTarget Phosphorylation SiteIC50 (nM)Source
LAPC-4AKT1-S4730.8 selleckchem.comresearchgate.net
LAPC-4AKT1-T3085.6 selleckchem.comresearchgate.net
LAPC-44EBP1-T7035 selleckchem.comresearchgate.net
LAPC-4PRAS40-T246~141 selleckchem.comresearchgate.net

In the bladder cancer cell line KU-19-19, which carries activating mutations in AKT1 (E17K) and NRAS (Q61R), this compound has demonstrated cellular activity. selleckchem.comresearchgate.netaacrjournals.org While micromolar antiproliferative activities were observed in this cell line compared to other inhibitors in one study, this compound inhibited the activation of AKT in KU-19-19 cells by inhibiting phosphorylation at AKT1-S473 and 4EBP1-T70 at nanomolar concentrations. selleckchem.comresearchgate.netaacrjournals.org

Cell LineTarget Phosphorylation SiteIC50 (nM)Source
KU-19-19AKT1-S47335 selleckchem.comresearchgate.net
KU-19-194EBP1-T70100 selleckchem.comresearchgate.net
Anal Cancer Cell Lines (e.g., AXF 984)

This compound has demonstrated strong in vivo efficacy in patient-derived xenograft models of anal cancer, such as the AXF 984 model, which harbors an activating AKT1E17K mutation. researchgate.netnih.govmedkoo.comtaiclone.commedchemexpress.commedchemexpress.com Studies in AXF 984 mouse xenografts showed potent and statistically significant antitumor efficacy following daily oral treatment with this compound. aacrjournals.org Treatment with doses of 25 mg/kg and 50 mg/kg resulted in tumor shrinkage or disease control in a high percentage of animals. aacrjournals.org

Context-Dependent Activity Based on Genetic Alterations

The efficacy of this compound is particularly notable in cancer models with specific genetic alterations that lead to the activation of the PI3K/AKT pathway. nih.govmedkoo.comaacrjournals.orgpatsnap.comnih.gov

Efficacy in Models with PIK3CA Mutations

Tumor cell lines carrying oncogenic mutations in PIK3CA have shown sensitivity to this compound treatment in vitro. aacrjournals.org Furthermore, in vivo studies using human xenograft tumor models with PIK3CA mutations have demonstrated dose-dependent antitumor efficacy. aacrjournals.orggenomenon.comgenomenon.com this compound exhibited strong in vivo efficacy in the KPL4 breast cancer model, which carries a PIK3CAH1074R mutation. researchgate.netnih.govmedkoo.comtaiclone.commedchemexpress.commedchemexpress.com

Efficacy in Models with PTEN Deletions

Cancer cell lines with defects in the tumor suppressor PTEN, such as PTEN loss or deletions, are also particularly sensitive to this compound treatment. aacrjournals.orgdovepress.com Preclinical studies in xenograft models with PTEN deletions have shown dose-dependent antitumor effects. aacrjournals.orgjax.org

Efficacy in Models with Activating AKT1E17K Mutations

This compound has shown high efficacy in models driven by activating AKT1E17K mutations. aacrjournals.orgmdpi.comaacrjournals.org This includes cell lines and patient-derived xenograft models such as the LAPC-4 prostate cancer model and the AXF 984 anal cancer model, both of which harbor the AKT1E17K mutation. researchgate.netnih.govmedkoo.comtaiclone.commedchemexpress.commedchemexpress.comaacrjournals.org In these models, this compound potently inhibited AKT activation and downstream signaling. selleckchem.comaacrjournals.org In the AXF 984 xenograft model, treatment with this compound resulted in significant antitumor efficacy, including tumor shrinkage or disease control. aacrjournals.org

In Vivo Efficacy in Preclinical Animal Models

This compound has demonstrated strong in vivo antitumor activity in various preclinical animal models, particularly those with activated PI3K/AKT/mTOR signaling. researchgate.netnih.govmedkoo.comaacrjournals.orgpatsnap.comnih.gov

Tumor Growth Inhibition in Xenograft Models

In human xenograft tumor models, daily oral administration of this compound has induced robust pharmacodynamic effects, including the inhibition of AKT phosphorylation, which correlated with drug levels. aacrjournals.orgpatsnap.com The compound has shown dose-dependent antitumor efficacy in multiple xenograft models across different histological types, especially those with PIK3CA mutations or PTEN deletions. aacrjournals.orgpatsnap.comgenomenon.comgenomenon.comjax.org Significant tumor growth inhibition has been observed in models such as the KPL4 breast cancer model (PIK3CAH1074R mutant), MCF7, HBCx-2 breast cancer models, LAPC-4 prostate cancer model (AKT1E17K mutant), and the AXF 984 anal cancer model (AKT1E17K mutant). researchgate.netnih.govmedkoo.comselleckchem.comtaiclone.commedchemexpress.commedchemexpress.com

Data from studies in AXF 984 xenografts illustrate the potent tumor growth inhibition achieved with this compound. aacrjournals.org

Treatment Group (AXF 984 Xenografts)Response Rate (Tumor Shrinkage or Disease Control)
This compound (25 mg/kg QD)88%
This compound (50 mg/kg QD)83%

Data derived from preclinical studies in AXF 984 mouse xenografts. aacrjournals.org

In the KPL-4 breast cancer xenograft model, daily oral treatment with this compound resulted in significant antitumor efficacy with low T/Cvolume ratios. selleckchem.com

Treatment Group (KPL-4 Xenografts)T/Cvolume Ratio
This compound (25 mg/kg QD)0.14
This compound (50 mg/kg QD)0.08

Data derived from preclinical studies in KPL-4 tumor bearing mice. selleckchem.com

These findings highlight the potential of this compound as an anticancer agent, particularly for tumors exhibiting activation of the PI3K/AKT/mTOR pathway due to specific genetic alterations. researchgate.netnih.govpatsnap.com

Pharmacodynamic Biomarker Modulation in Preclinical Models

Pharmacodynamic studies in preclinical models have investigated the effects of this compound on key biomarkers within the PI3K/AKT/mTOR signaling pathway. This compound reduces p-AKT levels and downstream signaling in tumor tissue researchgate.net.

Mechanistically, this compound blocks AKT signaling by inhibiting the phosphorylation of AKT at both Thr308 and Ser473 patsnap.comaacrjournals.orgresearchgate.net. This inhibition is potent, with IC50 values below 1 nM for both sites aacrjournals.orgresearchgate.net. Inhibition of downstream signaling is evidenced by the reduced phosphorylation of targets such as 4E-BP1 and PRAS40 patsnap.comaacrjournals.orgselleckchem.comresearchgate.netnih.gov. In LAPC-4 prostate cancer cells, this compound inhibited the phosphorylation of AKT1-S473, T308, and 4EBP1-T70 with IC50 values of 0.8 nM, 5.6 nM, and 35 nM, respectively selleckchem.com. Inhibition of PRAS40 phosphorylation at T246, a direct target of AKT1 activity, was observed with an IC50 of approximately 141 nM in LAPC-4 cells selleckchem.com.

In tumor xenografts, a single oral dose of this compound has been shown to strongly reduce levels of p-AKT and p-PRAS40 nih.gov. Dose-dependent inhibition of these pharmacodynamic biomarkers has been observed, with maximum inhibition typically detectable at 4 hours post-dosing, suggesting a rapid link between AKT inhibition and biomarker modulation nih.gov. Potent reduction of p-AKT tumor levels was measured 24 hours post-treatment after a single oral dose of 25 or 50 mg/kg this compound in KPL-4 human breast cancer xenografts researchgate.net.

Correlation Between Pathway Inhibition and Antitumor Effects

Preclinical data indicate a correlation between the inhibition of the AKT pathway by this compound and its observed antitumor effects. The strong inhibition of cellular p-AKT and downstream signaling observed in vitro translates to a broad inhibition of tumor cell proliferation aacrjournals.orgresearchgate.net. Tumor cell lines carrying defects in PTEN or oncogenic mutations in PIK3CA, which lead to activation of the PI3K/AKT pathway, are particularly sensitive to the anti-proliferative effects of this compound aacrjournals.orgresearchgate.net.

In vivo, daily oral dosing of this compound in human xenograft tumor models induces strong pharmacodynamic inhibition of AKT phosphorylation that correlates with drug exposure aacrjournals.orgresearchgate.net. The level of kinase inhibition in tumor tissues has been well correlated with the plasma concentration of the compound, inversely indicating a proof of mechanism of action researchgate.net. This pharmacodynamic effect is associated with dose-dependent antitumor efficacy observed in these models, particularly in tumors with PIK3CA mutations or PTEN deletions aacrjournals.orgresearchgate.net. The potent reduction of p-AKT tumor levels observed in KPL-4 xenografts after this compound treatment correlates with the strong in vivo efficacy seen in this model researchgate.netselleckchem.com.

The observed antitumor activity in preclinical models driven by AKT1 E17K mutations further supports the correlation between inhibiting activated AKT and therapeutic efficacy researchgate.netnih.gov. These findings collectively suggest that the antitumor effects of this compound in preclinical models are directly linked to its ability to inhibit AKT and modulate downstream signaling within the PI3K/AKT/mTOR pathway.

Compound NamePubChem CID
This compound70817911
AKT1-
AKT2-
AKT3-
PRAS40-
S6RP-
70S6K-
4E-BP1-
PI3K-
mTOR-
PTEN-
PIK3CA-
PDK1-
GSK-3α/β-
S6-
p70 S6 kinase-
Radium 2236331079

Note: PubChem CIDs for proteins (AKT1, AKT2, AKT3, PRAS40, S6RP, 70S6K, 4E-BP1, PI3K, mTOR, PTEN, PIK3CA, PDK1, GSK-3α/β, S6, p70 S6 kinase) are not applicable as PubChem primarily databases chemical compounds. Radium 223 is a radioisotope, and its CID is provided for the element.

Interactive Data Table: In Vitro Inhibition of AKT and Downstream Targets by this compound in LAPC-4 Cells

TargetPhosphorylation SiteIC50 (nM)
AKT1S4730.8
AKT1T3085.6
4EBP1T7035
PRAS40T246~141

Interactive Data Table: In Vitro Kinase Activity Inhibition by this compound

TargetATP ConcentrationIC50 (nM)
AKT110 µM5.2
AKT12 mM44
AKT210 µM18
AKT22 mM36
AKT310 µM427

Combinatorial Preclinical Therapeutic Strategies with Bay1125976

Synergy with Anti-Hormonal Therapies

Combinations of BAY1125976 with anti-hormonal therapeutics have shown promising synergistic effects in preclinical models of hormone receptor-positive (HR+) cancers, including breast and prostate cancers.

Enhanced Anti-Proliferative Effects in Hormone Receptor-Positive Cancer Cells

In vitro profiling has demonstrated synergistic anti-proliferative effects when this compound is combined with anti-hormonal treatments in breast and prostate cancer cell lines. Specifically, studies using breast cancer cell lines such as KPL-4 and MCF-7, particularly those harboring activating PI3K/AKT/mTOR mutations or exhibiting a luminal B status, revealed a strong synergistic effect of this compound on proliferation when combined with anti-hormonal treatment. For instance, in the MCF-7 cell line, the combination of tamoxifen (B1202) with this compound resulted in a notable reduction in the IC50 for inhibition of cell proliferation compared to tamoxifen monotherapy. This in vitro synergy translated to enhanced anti-tumor efficacy, including durable tumor regressions, in in vivo xenograft models.

Overcoming Endocrine Resistance in Preclinical Models

Activation of the PI3K-AKT-mTOR pathway is recognized as a prominent mechanism promoting tumor cell survival and conferring resistance to anti-hormonal therapies in breast cancer. Preclinical studies indicate that this compound can help overcome this resistance. In vitro combination with anti-hormonal therapeutics has not only shown synergistic anti-proliferative effects but also rendered resistant cell lines sensitive to treatments like tamoxifen or fulvestrant. In tamoxifen- and fulvestrant-resistant derivatives of the MCF-7 cell line, this compound demonstrated potent inhibition of tumor cell growth, enabling a reduction in the therapeutic dose of this compound while maintaining efficacy. This suggests that targeting AKT with this compound can be a valuable strategy for overcoming acquired endocrine resistance in HR+ breast cancer models.

Combination with Radiation Therapy

The combination of this compound with external beam radiation has also been investigated in preclinical settings, demonstrating enhanced anti-tumor effects.

Additive to Synergistic Effects on Tumor Growth Delay

In vivo studies combining this compound with external beam radiation have resulted in strong additive to synergistic efficacy. This combination has led to significant tumor growth delay in preclinical models. Targeting AKT might offer a strategy for overcoming radio-resistance.

Potentiation of Radiation Sensitivity in Preclinical Models

Targeting AKT with this compound has the potential to increase radio-sensitization and radio-potentiation. While the precise mechanisms are under investigation, the role of the PI3K/AKT/mTOR pathway in promoting radioresistance in some contexts suggests that its inhibition by this compound could enhance the effectiveness of radiation therapy.

Combination with Bone-Targeting Agents

Preclinical evaluation has also included the combination of this compound with bone-targeting agents. In a breast cancer bone metastasis model, the combination of this compound with Radium 223 resulted in reduced tumor and metastases burden. Furthermore, this combination led to an increase in necrotic and fibrotic bone area, indicating a positive impact on the bone microenvironment affected by metastases.

Summary of Preclinical Combination Findings:

Combination TherapyPreclinical Model(s)Observed EffectSource(s)
Anti-Hormonal Therapies + this compoundBreast and Prostate Cancer Cell Lines, XenograftsSynergistic anti-proliferative effects, Enhanced anti-tumor efficacy, Durable tumor regressions, Overcoming endocrine resistance
External Beam Radiation + this compoundIn vivo tumor modelsStrong additive to synergistic efficacy, Significant tumor growth delay, Potential radio-sensitization
Radium 223 + this compoundBreast cancer bone metastasis modelReduced tumor and metastases burden, Increased necrotic and fibrotic bone area

Impact on Tumor and Metastatic Burden in Bone Metastasis Models

Studies have specifically evaluated the efficacy of BAY 1125976 in models of bone metastasis. In a breast cancer bone metastasis model, the combination of BAY 1125976 with the bone-targeting agent Radium 223 resulted in a reduction of both tumor and metastases burden aacrjournals.orgpatsnap.com. This finding suggests a potential role for BAY 1125976 in managing the skeletal complications of advanced cancers.

Modulation of Bone Microenvironment (e.g., Necrotic/Fibrotic Areas)

Beyond reducing tumor burden, the combination of BAY 1125976 and Radium 223 in a breast cancer bone metastasis model also led to an increase in necrotic and fibrotic bone area aacrjournals.orgpatsnap.com. This indicates that the combination therapy can modulate the bone microenvironment, potentially impacting the supportive niche for metastatic cells and influencing bone remodeling processes.

Combinations with Other Targeted Agents

BAY 1125976 has been investigated in combination with various anti-cancer therapies, showing promising preclinical results. In vitro studies have demonstrated synergistic anti-proliferative effects when combined with anti-hormonal therapeutics in breast and prostate cancer cell lines aacrjournals.orgpatsnap.com. This synergy translated to enhanced anti-tumor efficacy and durable tumor regressions in vivo aacrjournals.orgpatsnap.com. The combination of BAY 1125976 with external beam radiation has also shown strong additive to synergistic efficacy, resulting in significant tumor growth delay aacrjournals.orgpatsnap.com.

The rationale for combining AKT inhibitors like BAY 1125976 with other targeted agents stems from the central role of the PI3K/AKT/mTOR pathway in tumor growth, survival, and the development of resistance to various therapies aacrjournals.orgpatsnap.comdovepress.com. Targeting AKT in combination may help overcome resistance mechanisms and enhance the effectiveness of partner agents.

Preclinical data supports the combination potential of AKT inhibitors with other agents nih.gov. For instance, studies have explored combinations of PI3K pathway inhibitors, including those targeting AKT, with agents like everolimus, buparlisib, or alpelisib, showing promising results in breast cancer nih.gov. While some clinical trials with other AKT inhibitors in combination have yielded mixed results, the preclinical data for BAY 1125976 suggest its potential in combination strategies, particularly in the context of PI3K-AKT pathway aberrations dovepress.comnih.govresearchgate.net.

The following table summarizes some preclinical findings regarding BAY 1125976 in combination therapies:

Combination PartnerPreclinical ModelObserved EffectSource
Radium 223Breast cancer bone metastasisReduced tumor/metastases burden, increased necrotic/fibrotic bone area aacrjournals.orgpatsnap.com
Anti-hormonal therapeuticsBreast and prostate cancer cell lines, in vivo modelsSynergistic anti-proliferative effects, enhanced anti-tumor efficacy aacrjournals.orgpatsnap.comresearchgate.net
External beam radiationVarious tumor modelsAdditive to synergistic efficacy, tumor growth delay aacrjournals.orgpatsnap.com

This table highlights the diverse preclinical combinations investigated with BAY 1125976 and the observed positive impacts on tumor control and the tumor microenvironment.

Mechanisms of Resistance to Akt Inhibition and Counter Strategies Preclinical Focus

Intrinsic Resistance Mechanisms to BAY1125976

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to this compound treatment from the outset. This can be influenced by the genetic makeup and signaling pathway dependencies of the tumor cells. Preclinical studies with this compound have indicated that cell lines with specific genetic alterations exhibit differential sensitivity. For instance, cell lines carrying PIK3CA mutations or PTEN deletions are generally more sensitive to this compound treatment, highlighting the importance of an activated PI3K/AKT pathway for the drug's efficacy. researchgate.netpatsnap.comaacrjournals.org Conversely, activation of alternative pathways, such as the RAS/RAF/MEK pathway, has been suggested to play a role in reduced sensitivity to this compound, indicating a potential intrinsic resistance mechanism. researchgate.net The presence of wild-type KRAS and BRAF genes was associated with higher sensitivity to this compound, further supporting the idea that an intact RAS/RAF/MEK pathway might confer resistance. researchgate.net

Acquired Resistance Mechanisms to this compound

Acquired resistance develops in cancer cells that were initially sensitive to this compound but become resistant over time upon continued exposure to the inhibitor. This often involves adaptations in signaling pathways that bypass the AKT blockade. While specific acquired resistance mechanisms to this compound are still an area of research, general mechanisms of acquired resistance to AKT inhibitors have been observed in preclinical models. These can include the upregulation of alternative survival pathways or alterations within the PI3K/AKT/mTOR pathway itself that render AKT less dependent on the inhibited site or activate downstream effectors independently. Upregulation of AKT3 expression has been observed in preclinical breast cancer models resistant to another AKT inhibitor, MK-2206, suggesting a potential mechanism of acquired resistance that might also be relevant for this compound, although direct evidence for this compound is needed. nih.gov The development of acquired resistance mutations in AKT itself is also a possibility that is being explored. aacrjournals.orglarvol.com

Compensatory Pathway Activation Following AKT Inhibition

Inhibition of AKT by compounds like this compound can lead to the activation of compensatory signaling pathways. This feedback activation can potentially circumvent the AKT blockade and contribute to both intrinsic and acquired resistance. nih.govexplorationpub.comresearchgate.net

Interplay with mTOR Signaling

The PI3K/AKT/mTOR pathway is a tightly regulated network with intricate feedback loops. Inhibition of AKT, which is upstream of mTOR, can disrupt these loops. Specifically, inhibition of mTORC1, a downstream target of AKT, can lead to the increased activity of PI3K, an upstream component of AKT signaling. explorationpub.com This compensatory activation of PI3K could potentially feed back and reactivate AKT or other downstream pathways, thereby limiting the effectiveness of AKT inhibition. The interplay between AKT and mTOR signaling highlights the complexity of targeting this pathway and suggests that simultaneously targeting multiple nodes might be necessary to overcome resistance.

Role of Other Kinases in Resistance Development

Beyond the core PI3K/AKT/mTOR pathway, other kinases can contribute to resistance development by providing alternative survival signals or reactivating downstream effectors. While specific kinases involved in resistance to this compound require further investigation, preclinical studies with other PI3K/AKT/mTOR pathway inhibitors have implicated various kinases. For example, upregulation of the reactive oxygen species-controlling kinase Mirk/dyrk1B has been observed following mTOR inhibition, suggesting its potential role in compensatory survival signaling. researchgate.net Activation of receptor tyrosine kinases (RTKs) can also initiate signaling cascades that converge on or bypass the PI3K/AKT pathway, contributing to resistance. researchgate.netnih.gov The RAS/RAF/MEK pathway, as mentioned earlier, is another prominent signaling route that can influence sensitivity to AKT inhibitors. researchgate.net

Preclinical Strategies to Overcome Resistance

Based on the understanding of resistance mechanisms, several preclinical strategies are being explored to enhance the efficacy of AKT inhibitors like this compound and overcome resistance. A key strategy involves combination therapy, targeting multiple nodes within the PI3K/AKT/mTOR pathway or combining AKT inhibition with inhibitors of compensatory pathways. nih.govpatsnap.comresearchgate.netdovepress.com

Preclinical studies have shown that combining this compound with other anti-cancer treatments can lead to synergistic anti-proliferative effects. patsnap.comaacrjournals.org For instance, synergistic activity has been observed when this compound is combined with anti-hormonal therapies in breast and prostate cancer cell lines, which translated to enhanced antitumor efficacy in vivo. patsnap.comaacrjournals.org The combination of this compound with radiation therapy has also demonstrated additive to synergistic effects in preclinical models, leading to significant delays in tumor growth. patsnap.comaacrjournals.org Furthermore, combinations with bone-targeting agents have shown promise in models of bone metastasis. patsnap.comaacrjournals.org

Targeting compensatory pathways, such as the RAS/RAF/MEK pathway or specific RTKs, in combination with this compound could potentially prevent the emergence of resistance mediated by the activation of these alternative routes. While specific preclinical data on such combinations with this compound are limited in the provided sources, the general principle of targeting parallel or feedback pathways is a widely pursued strategy to overcome resistance to targeted therapies. nih.govnih.govdovepress.com

Developing next-generation AKT inhibitors or exploring intermittent dosing schedules are other potential strategies to address resistance, although these are broader approaches for AKT inhibition in general. spandidos-publications.comaacrjournals.org

Here is a table summarizing some preclinical findings related to this compound sensitivity and combination strategies:

Tumor Model (Preclinical)Genetic Alterations PresentObserved Sensitivity to this compound MonotherapyCombination Partner(s)Observed Effect of CombinationSource
Human cancer cell lines (broad panel)VariousInhibition of cell proliferationNot specifiedNot specified researchgate.netnih.gov
Breast and prostate cancer cell linesEstrogen or androgen receptorsParticularly high activityNot specifiedNot specified researchgate.netnih.gov
KPL-4 breast cancer xenograft (mouse)PIK3CAH1074R mutantStrong in vivo efficacyNot specifiedNot specified researchgate.netnih.govmedkoo.com
MCF7 breast cancer xenograft (mouse)Not specifiedStrong in vivo efficacyAnti-hormonal therapiesSynergistic anti-proliferative effects, enhanced antitumor efficacy researchgate.netpatsnap.comnih.govaacrjournals.org
HBCx-2 breast cancer xenograft (mouse)Not specifiedStrong in vivo efficacyNot specifiedNot specified researchgate.netnih.govmedkoo.com
LAPC-4 prostate cancer xenograft (mouse)AKT1E17K mutantStrong in vivo efficacyAnti-hormonal therapiesSynergistic anti-proliferative effects, enhanced antitumor efficacy researchgate.netpatsnap.comnih.govaacrjournals.orgmedkoo.com
AXF 984 anal cancer xenograft (patient-derived)AKT1E17K mutantPotent anti-tumor efficacyNot specifiedNot specified researchgate.netnih.govmedkoo.comaacrjournals.org
Various xenograft modelsPIK3CA mutations or PTEN deletionsDose-dependent anti-tumor efficacyNot specifiedNot specified patsnap.comaacrjournals.org
Not specified (preclinical models)Not specifiedNot specifiedRadiation therapyAdditive to synergistic effects, significant tumor growth delay patsnap.comaacrjournals.org
Breast cancer bone metastasis modelNot specifiedNot specifiedRadium 223Reduction of tumor and metastatic burden patsnap.comaacrjournals.org
KU-19-19 bladder cancer cell lineAKT1E17K, NRASQ61RPotent inhibition of AKT signalingNot specifiedNot specified aacrjournals.org

This table summarizes key preclinical findings regarding the efficacy of this compound as a single agent and in combination therapies in various cancer models with specific genetic alterations.

Computational and Medicinal Chemistry Approaches in Bay1125976 Research

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure affect its biological activity. While specific detailed SAR studies directly on BAY1125976 for analog development are not extensively detailed in the provided search results, the broader context of developing Akt inhibitors, particularly allosteric ones, relies heavily on SAR principles.

The development of allosteric Akt inhibitors, including the class to which this compound belongs, has evolved from earlier ATP-competitive agents to overcome issues like limited selectivity among Akt isoforms and other AGC kinases. mdpi.comspandidos-publications.com This shift towards targeting allosteric sites necessitates SAR studies focused on the specific interactions within these non-catalytic binding pockets. For instance, studies on covalent-allosteric Akt inhibitors have shown a conclusive SAR, identifying molecules with preferences for Akt1 or Akt2 and revealing interactions responsible for selective binding profiles. nih.gov This indicates that similar SAR investigations would have been crucial in refining the structure of this compound to achieve its observed selectivity for Akt1 and Akt2 over Akt3. medchemexpress.comselleckchem.com

Furthermore, in silico approaches, discussed in the following sections, often complement and inform SAR studies by providing insights into how structural changes might impact binding affinity and interactions at the molecular level. The design of novel analogs, such as the 6-methoxybenzo[b]oxazole series mentioned in one study, is directly influenced by the structural characteristics of identified hits, which is a core aspect of SAR-driven analog development. patsnap.com

In Silico Drug Discovery Approaches

In silico, or computational, drug discovery techniques play a vital role in identifying, designing, and optimizing potential drug candidates. These methods are particularly valuable in the context of complex protein targets like Akt, with its multiple isoforms and distinct binding sites. Multiple computational techniques have been employed in the search for novel Akt1 inhibitors, including those relevant to the development and study of compounds like this compound. patsnap.comresearchgate.net

Pharmacophore Modeling and Virtual Screening for AKT1 Inhibitors

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule required for its biological activity. These features can include hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov Pharmacophore models are then used in virtual screening to search large databases of chemical compounds to identify potential new drug candidates that possess these required features. patsnap.comresearchgate.net

For the discovery of Akt1 inhibitors, a five-point pharmacophore hypothesis, including two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, has been implemented and validated. patsnap.comresearchgate.net This generated pharmacophore model has been utilized for virtual screening to identify potential Akt1 inhibitors. patsnap.comresearchgate.net Virtual screening based on pharmacophore models derived from the structure of Akt1 complexed with known inhibitors has also been performed to find suitable compounds. nih.gov These approaches help narrow down large libraries of compounds to a smaller, more manageable set for further experimental evaluation.

Molecular Docking and Binding Free Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein target. It estimates the binding affinity between the molecule and the protein. techscience.combiorxiv.org Binding free energy analysis provides a more refined estimation of the strength of the interaction between the ligand and the protein, taking into account various energy components. patsnap.comresearchgate.netnih.gov

Molecular docking has been extensively used in the identification and analysis of Akt inhibitors. researchgate.netnih.govnih.gov Following virtual screening, selected hits are often subjected to molecular docking to evaluate their binding interactions with the Akt protein. patsnap.comresearchgate.net Studies have utilized molecular docking against the active site of Akt1 to assess the binding of potential inhibitors. researchgate.net Binding free energy calculations, such as those using Prime-MM/GBSA, are then performed to further evaluate the stability and strength of the protein-ligand complex. researchgate.netnih.gov Compounds showing strong binding interactions and favorable binding free energy values are considered promising candidates. patsnap.comresearchgate.net

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior of protein-ligand complexes, including conformational changes, stability, and the nature of interactions in a more realistic, solvated environment. patsnap.combiorxiv.orgfrontiersin.orgcbs.dkmdpi.com

Molecular dynamics simulations have been performed to understand the conformational changes of the protein-ligand complex involving potential Akt inhibitors. patsnap.comresearchgate.net These simulations help to refine the understanding of binding interactions gained from molecular docking and provide information about the stability of the complex over time. cbs.dkmdpi.com MD simulations can reveal transient interactions and dynamic aspects of binding that are not captured by static docking studies. nih.gov The results from MD simulations, including analysis of protein and ligand flexibility and specific residue interactions, contribute to a more comprehensive understanding of how inhibitors like this compound interact with Akt. biorxiv.orgcbs.dk

Rational Design of Novel Allosteric AKT Inhibitors

Rational design involves using structural and mechanistic information about a target protein to design molecules with specific properties and improved activity. This compound is an example of a rationally designed allosteric Akt1/2 inhibitor. medchemexpress.comselleckchem.com Unlike ATP-competitive inhibitors that target the highly conserved catalytic site, allosteric inhibitors bind to a different site on the enzyme, often leading to greater selectivity. mdpi.comspandidos-publications.com

This compound inhibits Akt1 and Akt2 by binding into an allosteric binding pocket formed by the kinase and PH domains. medchemexpress.comresearchgate.net This allosteric binding mode is consistent with its ability to inhibit T308 phosphorylation by PDK1, a key step in Akt activation, while not inhibiting truncated Akt proteins lacking the PH domain. researchgate.net The rational design approach focused on identifying and targeting this specific allosteric site to achieve selective inhibition of Akt1 and Akt2. medchemexpress.comselleckchem.com The development of allosteric inhibitors like this compound represents a strategy to overcome the limitations of earlier ATP-competitive inhibitors, particularly regarding selectivity and associated toxicities. mdpi.com The rational design process is guided by structural information and validated through biochemical and cellular assays to confirm the allosteric mechanism and isoform selectivity. nih.govresearchgate.net

Future Directions in Preclinical Research for Bay1125976

Identification of Novel Predictive Biomarkers for Response

A primary challenge in the clinical development of AKT inhibitors is the identification of robust biomarkers that can accurately predict patient response. tandfonline.comnih.gov While initial preclinical studies with BAY1125976 showed high sensitivity in models with the AKT1 E17K mutation, clinical data revealed that this mutation alone was not sufficient to predict efficacy, as patients often harbored additional oncogenic drivers. nih.gov This highlights the necessity for more sophisticated biomarker strategies.

Future preclinical research should focus on:

Comprehensive Genomic and Proteomic Profiling: Moving beyond single-gene mutations, studies should analyze a wider spectrum of alterations within the PI3K/AKT/mTOR pathway, including PTEN loss, PIK3CA mutations, and changes in the expression or phosphorylation status of key pathway proteins. nih.gov Baseline measurements of phosphorylated AKT (pAkt) could serve as a surrogate marker for pathway activation, even in the absence of known mutations. nih.gov

Functional Biomarker Development: Investigating downstream effects of AKT inhibition, such as the phosphorylation of substrates like PRAS40, can provide a more dynamic measure of target engagement and pathway modulation. nih.gov

Multi-marker Signatures: Given the complexity of the pathway, it is likely that a combination of context-specific biomarkers, rather than a single marker, will be needed to predict response accurately. nih.gov Large-scale screening of cancer models with diverse genetic backgrounds against this compound can help identify genetic signatures associated with sensitivity or resistance.

Investigation of Context-Specific Roles of AKT Isoforms in Disease Progression

The three AKT isoforms (AKT1, AKT2, and AKT3) share a high degree of homology but have distinct, and sometimes opposing, biological functions that are context-dependent. mdpi.comdoaj.org this compound is a selective inhibitor of AKT1 and AKT2. A deeper understanding of isoform-specific functions is critical for predicting the therapeutic effect of this compound in different cancers. nih.govresearchgate.net

Preclinical studies have revealed key distinctions among the isoforms:

AKT1 is often linked to cell survival and proliferation. nih.gov

AKT2 plays a more prominent role in glucose metabolism and has been implicated in cell migration and metastasis. nih.gov

AKT3 is crucial for brain development and has been identified as a driver in specific cancers like melanoma. mdpi.com

For example, in certain prostate cancer models, AKT1 promotes primary tumor growth, while AKT2 is responsible for the development of distant metastases. nih.gov In breast cancer, the roles of the isoforms can also differ significantly depending on the subtype. mdpi.com

Future preclinical research must therefore aim to:

Map the dominant AKT isoform driving tumorigenesis in various cancer types and subtypes.

Utilize models with specific AKT isoform knockouts or knockdowns to elucidate the precise contribution of each to tumor growth, survival, and metastasis.

Investigate how the inhibition of AKT1 and AKT2 by this compound affects tumors where AKT3 may be the primary oncogenic driver or a mechanism of resistance.

Exploration of New Therapeutic Combinations

There is a strong preclinical rationale for using AKT inhibitors in combination with other anticancer agents to enhance efficacy, overcome resistance, or exploit synergistic interactions. nih.gov The PI3K/AKT pathway is a known mediator of resistance to chemotherapy, radiotherapy, and other targeted therapies. aacrjournals.org

Promising future directions for combination studies with this compound include:

Targeting Feedback and Escape Pathways: Inhibition of AKT can lead to the compensatory activation of other signaling pathways, such as the upregulation of receptor tyrosine kinases (RTKs) or PIM kinases. aacrjournals.orgnih.gov Combining this compound with inhibitors of these reactivated pathways presents a rational strategy to achieve a more durable response.

Combination with Chemotherapy and Radiotherapy: Preclinical models have shown that AKT inhibition can sensitize cancer cells to DNA-damaging agents. nih.gov Further studies are needed to optimize the scheduling of this compound with various chemotherapeutics and radiation to maximize synergistic effects.

Combination with Other Targeted Agents: Exploring combinations with inhibitors of parallel pathways (e.g., MAPK) or pathways with significant crosstalk (e.g., JAK/STAT) could yield synergistic antitumor effects. aacrjournals.org Combinations with PARP inhibitors have also shown promise in preclinical models. nih.gov

Understanding Long-Term Effects of AKT Inhibition on Cellular Processes

The AKT pathway is a central regulator of numerous fundamental cellular processes, including metabolism, survival, and protein synthesis. nih.govyoutube.com While short-term inhibition can effectively block tumor cell proliferation, the long-term consequences of sustained pathway blockade are less understood.

Future preclinical work should focus on:

Adaptive Resistance Mechanisms: Long-term exposure to AKT inhibitors can induce feedback mechanisms, most notably the reactivation of RTKs like HER3, IGF-1R, and the Insulin (B600854) Receptor through FOXO-dependent transcription. nih.gov Investigating these adaptive changes is crucial for anticipating and countering clinical resistance.

Metabolic Reprogramming: The PI3K/AKT pathway is a key regulator of glucose homeostasis. nih.gov Prolonged inhibition could lead to significant metabolic reprogramming within cancer cells as they adapt to survive. Understanding these shifts may reveal new metabolic vulnerabilities that can be targeted therapeutically.

Effects on the Tumor Microenvironment: AKT signaling impacts the tumor microenvironment, including the expression of factors like VEGF and HIF-1α. nih.gov Long-term studies are needed to understand how chronic AKT inhibition with this compound alters the tumor vasculature and the influx of immune cells, which could have profound effects on tumor control. nih.gov

Development of Advanced Preclinical Models for Pathway Analysis

The accuracy of preclinical research in predicting clinical outcomes is highly dependent on the quality of the models used. Traditional two-dimensional cell cultures and cell line-derived xenografts often fail to recapitulate the complexity of human tumors.

To improve the translational relevance of this compound research, future studies should increasingly utilize:

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better retain the genetic and histological characteristics of the original tumor. researchgate.net These models are invaluable for testing this compound against a diverse range of human cancers and for biomarker discovery.

Organoid Models: Three-dimensional organoid cultures derived from patient tumors can be used for higher-throughput screening of this compound alone and in combination, providing a more physiologically relevant in vitro system.

Syngeneic and Humanized Mouse Models: These models possess a competent immune system, making them essential for evaluating how this compound interacts with the immune microenvironment and for testing combinations with immunotherapies.

Elucidation of Broader Biological Roles Beyond Cancer

Dysregulation of the PI3K/AKT signaling pathway is implicated in a wide range of diseases beyond oncology. nih.gov This suggests that the therapeutic potential of this compound may extend to other areas.

Future preclinical investigations could explore the efficacy of this compound in models of:

Metabolic Diseases: Given the central role of AKT, particularly AKT2, in glucose metabolism and insulin signaling, there is a strong rationale for investigating AKT1/2 inhibition in the context of diabetes and obesity. mdpi.com

Inflammatory and Autoimmune Diseases: The PI3K/AKT/mTOR pathway is critically involved in regulating T-cell responses and has been linked to autoimmunity. nih.govresearchgate.net Preclinical studies in models of diseases like multiple sclerosis could reveal a role for this compound in immunomodulation. nih.gov

Cardiovascular and Neurological Diseases: The AKT pathway is involved in processes related to cell survival and metabolism in the heart and brain, making it a potential target in cardiovascular and neurodegenerative disorders. nih.govmdpi.com

Development of Advanced Imaging Techniques for Pharmacodynamic Assessment in Preclinical Models

Assessing whether a drug is hitting its target in vivo (pharmacodynamics) is crucial for preclinical development. Traditional methods often rely on invasive and labor-intensive tissue harvesting at discrete time points. Advanced imaging techniques offer the ability to assess target engagement noninvasively and longitudinally in living animals.

Future preclinical studies of this compound would benefit from the development and application of:

Bioluminescent Reporters: Kinase-modulated bioluminescent indicators (KiMBI) and other reporters can be engineered to provide a real-time, noninvasive readout of AKT activity in vivo. nih.govresearchgate.net This allows for a dynamic assessment of how drug administration affects pathway signaling over time.

Positron Emission Tomography (PET) Imaging: PET imaging with tracers like 18F-FDG can serve as a functional biomarker of AKT pathway output, as AKT signaling influences glucose metabolism. aacrjournals.org This can be used to measure the metabolic response to this compound treatment in tumors.

Novel Noninvasive Assays: Techniques such as analyzing pharmacodynamic markers in surrogate tissues like hair follicles can provide a robust and sensitive method for confirming target modulation without the need for tumor biopsies. nih.gov

Q & A

Basic: What signaling pathways and molecular targets are primarily modulated by BAY1125976, and how should researchers validate these interactions experimentally?

Answer:
this compound is a selective allosteric inhibitor of AKT1 and AKT2 isoforms, with IC50 values of 5.2 nM (AKT1) and 18 nM (AKT2) under 10 µM ATP conditions . It weakly inhibits AKT3 (IC50 = 427 nM) . The compound blocks downstream effectors like p-4E-BP1, p-GSK3β, and p-PRAS40, critical for cell proliferation and survival .
Methodology:

  • Target Validation: Use kinase activity assays with recombinant AKT isoforms under varying ATP concentrations (e.g., 10 µM vs. 2 mM) to confirm selectivity .
  • Downstream Effects: Employ western blotting to quantify phosphorylation levels of AKT substrates (e.g., p-AKT Ser473 for activation status) in cancer cell lines (e.g., hormone receptor-positive breast/prostate cancer models) .
  • Controls: Include DMSO-treated samples and AKT3-overexpressing cells to isolate isoform-specific effects .

Basic: How should researchers design dose-response experiments to optimize this compound concentrations for in vitro studies?

Answer:
Dose-response curves must account for cell type variability and AKT dependency. Evidence shows this compound exhibits a biphasic effect: maximal inhibition of p-AKT occurs at 1–10 µM, but higher doses may induce off-target effects .
Methodology:

  • Concentration Range: Test 0.1–20 µM this compound in 96-well plates, measuring viability via MTT/OD450 assays (Chart A, ).
  • Time-Course: Combine with time-dependent assays (e.g., 0–20 dpi) to capture dynamic AKT pathway reactivation, as seen in latency models .
  • Normalization: Use RACK1-overexpression systems (e.g., pcDNA3.1-RACK1) to control for compensatory signaling .

Advanced: How can researchers reconcile contradictory data on this compound’s efficacy across different cancer models (e.g., hormone-sensitive vs. AKT3-driven tumors)?

Answer:
Discrepancies arise from AKT isoform expression levels and ATP concentrations in assays. For example:

  • In AKT1 E17K-mutant breast cancer (ClinicalTrials.gov data), this compound shows potent growth inhibition due to AKT1 dependency .
  • In AKT3-dominated models (e.g., glioblastoma), weak inhibition (IC50 = 427 nM) may require combinatorial therapies .
    Methodology:
  • Isoform Profiling: Quantify AKT1/AKT2/AKT3 mRNA/protein levels via qPCR/western blotting before treatment.
  • ATP Modulation: Replicate physiological ATP levels (2 mM) in kinase assays to assess clinical relevance of IC50 values .
  • Combinatorial Screens: Pair this compound with PI3K/mTOR inhibitors to overcome resistance in AKT3-high contexts .

Advanced: What experimental strategies are recommended to analyze this compound’s role in myogenic differentiation, particularly regarding RACK1-DNA methylation crosstalk?

Answer:
demonstrates that this compound enhances myogenic differentiation via PI3K/AKT/mTOR signaling, but this effect is amplified by RACK1 demethylation.
Methodology:

  • Epigenetic Modulation: Treat cells with DNA methyltransferase inhibitors (e.g., 5-azacytidine) alongside this compound, then assess RACK1 promoter methylation via bisulfite sequencing .
  • Differentiation Markers: Quantify MyHC and MyoG protein expression using immunofluorescence or western blotting (Charts C–F, ).
  • Functional Assays: Perform fusion index calculations in myotube cultures to validate differentiation efficiency .

Advanced: How should researchers address variability in this compound’s pharmacokinetic (PK) profiles between in vitro and in vivo models?

Answer:
In vivo PK data (e.g., murine models) indicate rapid clearance, necessitating optimized dosing schedules.
Methodology:

  • Metabolic Stability: Use liver microsome assays to predict hepatic clearance rates.
  • Dosing Regimens: In xenograft studies, administer this compound via oral gavage (e.g., 10–30 mg/kg, bid) with plasma concentration monitoring via LC-MS/MS .
  • Tissue Penetration: Compare tumor vs. plasma drug levels using mass spectrometry to assess bioavailability .

Basic: What are critical controls for ensuring reproducibility in this compound studies, particularly in latency/reactivation models?

Answer:

  • Negative Controls: Include DMSO-only treatments and AKT kinase-dead mutants to isolate drug effects .
  • Positive Controls: Use pan-AKT inhibitors (e.g., MK-2206) to benchmark this compound’s efficacy .
  • Endpoint Validation: Measure viral reactivation (e.g., HCMV titers) via plaque assays or qPCR in CD34+ hematopoietic cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.